(R)-4-methylpiperidin-2-one

X-ray crystallography Stereochemical assignment Chiral purity validation

(R)-4-methylpiperidin-2-one (CAS 165385-79-5) is a chiral δ-lactam belonging to the piperidin-2-one class, characterized by a six-membered heterocyclic ring bearing a ketone at position 2 and a methyl substituent at position 4 with defined (R)-stereochemistry. Its absolute configuration has been unambiguously confirmed via single-crystal X-ray diffraction, establishing it as an enantiopure building block for pharmaceutical intermediate synthesis.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 165385-79-5
Cat. No. B14065043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-methylpiperidin-2-one
CAS165385-79-5
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1CCNC(=O)C1
InChIInChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1
InChIKeyPTSGHGGLRADEFP-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview: (R)-4-methylpiperidin-2-one (CAS 165385-79-5) – Chiral Piperidin-2-one Building Block


(R)-4-methylpiperidin-2-one (CAS 165385-79-5) is a chiral δ-lactam belonging to the piperidin-2-one class, characterized by a six-membered heterocyclic ring bearing a ketone at position 2 and a methyl substituent at position 4 with defined (R)-stereochemistry [1]. Its absolute configuration has been unambiguously confirmed via single-crystal X-ray diffraction, establishing it as an enantiopure building block for pharmaceutical intermediate synthesis [2].

Why Generic Substitution of (R)-4-methylpiperidin-2-one Fails: The Critical Role of Defined Stereochemistry


Piperidin-2-one derivatives are widely employed as chiral intermediates in drug synthesis, yet stereochemical identity is non-negotiable: biological activity and synthetic utility are fundamentally stereochemistry-dependent [1]. The (R)-enantiomer (CAS 165385-79-5) is distinct from its (S)-counterpart (CAS 660407-22-7) and the racemic mixture (CAS 4720-64-3). In related piperidine-based therapeutic agents, racemic mixtures consistently exhibit approximately half the potency of the active enantiomer, while enantiomeric pairs often display divergent target selectivity profiles [2]. Substituting the incorrect stereoisomer or a racemate without chiral verification introduces uncontrolled variables that can invalidate structure-activity relationships, compromise patent claims, and render downstream products non-viable for regulatory submission.

Quantitative Differentiation Evidence: (R)-4-methylpiperidin-2-one vs. Comparators


Absolute Configuration Verification: Single-Crystal X-ray Diffraction Data for (R)-4-methylpiperidin-2-one

The absolute configuration of (R)-4-methylpiperidin-2-one has been unambiguously established via single-crystal X-ray diffraction, providing definitive stereochemical assignment that is not inferable from spectroscopic methods alone [1]. This structural determination directly differentiates the compound from its (S)-enantiomer (CAS 660407-22-7) and the racemic mixture (CAS 4720-64-3), for which comparable published crystal structure data are absent.

X-ray crystallography Stereochemical assignment Chiral purity validation

Enantiopurity as a Critical Determinant of Biological Potency

Systematic comparative studies on structurally related piperidine-based κ-opioid agents demonstrate that enantiomers account for the predominant pharmacological activity, with racemic mixtures exhibiting approximately half the potency of the corresponding active enantiomer following subcutaneous administration [1]. This class-level finding underscores why the defined (R)-stereochemistry of (R)-4-methylpiperidin-2-one is not interchangeable with racemic 4-methylpiperidin-2-one (CAS 4720-64-3) for applications where stereochemical fidelity governs biological outcome.

Stereochemistry-activity relationship Enantiomeric potency Drug development

CAS Registry Distinction: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer

(R)-4-methylpiperidin-2-one (CAS 165385-79-5) is assigned a unique CAS Registry Number distinct from the racemic mixture (CAS 4720-64-3) and the (S)-enantiomer (CAS 660407-22-7). This numerical distinction is not merely administrative; it reflects the recognition of these substances as chemically distinct entities with potentially different safety, handling, and regulatory profiles.

Chemical inventory management Regulatory compliance Procurement accuracy

Optimal Research and Industrial Applications for (R)-4-methylpiperidin-2-one


Chiral Pharmaceutical Intermediate Synthesis

As an enantiopure δ-lactam building block, (R)-4-methylpiperidin-2-one is strategically employed in the asymmetric synthesis of drug candidates where stereochemistry is critical to therapeutic efficacy. Its defined (R)-configuration, confirmed by X-ray crystallography [1], eliminates the ambiguity inherent in racemic starting materials and ensures that downstream products possess the desired stereochemical integrity. This is particularly valuable in the development of piperidine-containing central nervous system agents, analgesics, and receptor antagonists where even minor stereochemical variations can alter target binding and metabolic stability.

Regulatory-Compliant Reference Standards and Analytical Method Development

The unambiguous absolute configuration of (R)-4-methylpiperidin-2-one makes it suitable as a reference standard for chiral HPLC method development and validation. Its well-defined crystal structure parameters (space group C2, unit cell dimensions) [1] provide a solid foundation for developing analytical methods to detect and quantify stereochemical impurities in pharmaceutical batches. This supports compliance with ICH Q6A guidelines on stereoisomeric drug substances and FDA requirements for enantiomeric purity assessment.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Researchers investigating SAR of piperidine-based therapeutics require stereochemically pure compounds to accurately attribute biological effects to specific molecular features. Using (R)-4-methylpiperidin-2-one rather than the racemate (CAS 4720-64-3) prevents the confounding influence of the (S)-enantiomer, which may exhibit different binding kinetics or off-target activities. As demonstrated with related piperidine scaffolds, the active enantiomer can account for the majority of observed activity [2], underscoring the necessity of using the correct stereoisomer in early-stage hit validation and lead optimization campaigns.

Chiral Pool Starting Material for Total Synthesis

Enantiopure piperidin-2-ones serve as versatile chiral pool starting materials for the total synthesis of complex natural products and bioactive alkaloids [3]. (R)-4-methylpiperidin-2-one can be functionalized at multiple positions while retaining its stereochemical identity, enabling the construction of densely substituted piperidine frameworks with high stereocontrol. This application is particularly relevant for academic and industrial laboratories engaged in the synthesis of natural product analogs or the exploration of novel chemical space for drug discovery.

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